Cladospolide D

Antifungal Macrolide Natural Product

Cladospolide D is a 12-membered, α,β-unsaturated γ-keto macrolide antibiotic first isolated from the fermentation broth of the fungus Cladosporium sp. FT-0012.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
Cat. No. B1251497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladospolide D
Synonyms(E)-2-dodecen-5-hydroxy-11-olide-4-one
cladospolide D
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1CCCCCC(C(=O)C=CC(=O)O1)O
InChIInChI=1S/C12H18O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-10,13H,2-6H2,1H3/b8-7+
InChIKeyOFRQIORIBGXHBF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cladospolide D Procurement: A 12-Membered γ-Keto Macrolide Antibiotic with Distinct Antifungal Potency


Cladospolide D is a 12-membered, α,β-unsaturated γ-keto macrolide antibiotic first isolated from the fermentation broth of the fungus Cladosporium sp. FT-0012 [1]. Identified alongside the known cladospolides A and B, this compound is distinguished by its unique γ-keto functionality and an (E)-2-dodecen-5-hydroxy-11-olide-4-one core structure [1]. It is a polyketide-derived secondary metabolite with a molecular formula of C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol [2].

Why Cladospolide D Is Not Interchangeable with Cladospolides A, B, or Other 12-Membered Macrolides


Within the cladospolide class, functional group variation dictates entirely distinct biological activity profiles, making generic substitution scientifically unsound. Cladospolides A and B are primarily recognized as plant growth regulators exhibiting phytotoxic or growth-promoting effects on lettuce and rice seedlings [1]. Cladospolide D, in contrast, harbors a γ-keto-α,β-unsaturated lactone moiety absent in cladospolides A, B, and C . This structural divergence translates into a unique antimicrobial spectrum, with Cladospolide D demonstrating quantifiable, sub-microgram per milliliter antifungal potency against specific pathogenic fungi—a trait not shared by its closest in-class analogs [2].

Cladospolide D: Direct Evidence of Functional Differentiation Against Close Analogs


Antifungal Activity of Cladospolide D vs. Cladospolide B: A >10,000-Fold Potency Differential

Cladospolide D exhibits potent antifungal activity against Mucor racemosus with an IC₅₀ of 0.1 μg/mL [1]. In stark contrast, the closest structural analog, cladospolide B, demonstrates only weak antifungal effects, requiring an IC₅₀ between 1 and 5 mg/mL against the phytopathogen Helminthosporium oryzae [2]. The γ-keto functionality present in cladospolide D, but absent in cladospolide B, is implicated as the structural determinant responsible for this activity divergence [1].

Antifungal Macrolide Natural Product

Structural Determinant of Activity: Cladospolide D's γ-Keto Moiety vs. Cladospolides A and B

Cladospolide D is unique among the cladospolides A–D series due to its γ-keto functionality within the 12-membered lactone ring [1]. Cladospolides A and B are diastereomers lacking this carbonyl group, while cladospolide C is a diastereomer of cladospolide A [2]. This specific oxidation state is not a minor variation; it fundamentally alters the electronic and conformational properties of the macrocycle, as evidenced by the total synthesis routes that specifically target the construction of this γ-oxo-α,β-unsaturated acid moiety as the key pharmacophore .

Structure-Activity Relationship Synthetic Chemistry Macrolide

Antibacterial Activity of Cladospolide D vs. Sulfur-Containing Thiocladospolides

While cladospolide D is primarily recognized for its antifungal properties, it represents a distinct chemotype compared to sulfur-containing 12-membered macrolides like thiocladospolide G. Thiocladospolide G demonstrates antibacterial activity against the aquatic pathogen Edwardsiella tarda with a minimum inhibitory concentration (MIC) of 4 μg/mL [1]. Direct comparative data for cladospolide D against E. tarda are not available; however, its established activity is against fungi rather than Gram-negative bacteria. This highlights the divergent biological selectivity conferred by the presence (thiocladospolide G) or absence (cladospolide D) of sulfur atoms in the side chain.

Antibacterial Macrolide Aquaculture

Total Synthesis Feasibility and Scalability: Cladospolide D vs. Other Macrolides

Cladospolide D has been successfully synthesized via multiple independent convergent routes, demonstrating its synthetic accessibility for analog generation and structure-activity relationship (SAR) studies. A concise 12-step asymmetric total synthesis has been achieved using Sharpless asymmetric dihydroxylation, Grubbs cross-metathesis, and Shiina lactonization as key transformations [1]. An alternative short and convergent synthesis employed furan oxidation and Yamaguchi lactonization to construct the γ-oxo-α,β-unsaturated acid and the 12-membered ring . The availability of multiple synthetic routes is a critical advantage for procurement, as it de-risks supply and enables the production of structural analogs.

Total Synthesis Medicinal Chemistry Process Chemistry

Cladospolide D: Recommended Research and Application Scenarios Based on Evidence


Antifungal Lead Discovery for Agricultural Phytopathogens

Cladospolide D is an ideal candidate for antifungal screening programs targeting phytopathogens such as Pyricularia oryzae (rice blast fungus) and Mucor racemosus. Its demonstrated IC₅₀ of 0.1 μg/mL against M. racemosus [1] and 29 μg/mL against P. oryzae [2] provides a quantifiable baseline for SAR studies and analog development. Unlike cladospolides A and B, which are inactive against these fungi, cladospolide D's unique γ-keto pharmacophore makes it a compelling starting point for novel agrochemical fungicide discovery [3].

Synthetic Methodology Development and Pharmacophore Validation

The established, multi-route total syntheses of cladospolide D make it a valuable substrate for medicinal chemistry and process research. Its 12-membered macrolide core with a defined γ-keto-α,β-unsaturated lactone presents a challenging yet synthetically tractable target. Researchers can use cladospolide D to validate new macrocyclization methodologies or as a scaffold to generate focused libraries of analogs to probe the SAR of the γ-keto pharmacophore, which is known to be critical for its antifungal activity [4].

Natural Product Dereplication and Chemotaxonomic Studies

As a secondary metabolite specific to certain Cladosporium species (e.g., Cladosporium sp. FT-0012) [5], cladospolide D serves as a valuable chemotaxonomic marker. Its unique γ-keto 12-membered macrolide structure can be used to dereplicate fungal extracts in natural product discovery campaigns, enabling the rapid identification of known compounds and prioritization of novel congeners. Procurement of an authentic standard is essential for accurate LC-MS and NMR-based dereplication workflows.

Antimicrobial Resistance (AMR) Research

The distinct mechanism implied by its γ-keto lactone structure, which diverges significantly from clinically used azole antifungals and polyene macrolides, positions cladospolide D as a tool for investigating novel fungal targets. Its activity against M. racemosus (IC₅₀ 0.1 μg/mL) [1] suggests a mode of action worthy of further investigation, particularly for understanding resistance mechanisms that evade existing antifungal agents.

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